molecular formula O2Pr-4 B13826800 Praseodymium dioxide

Praseodymium dioxide

Cat. No.: B13826800
M. Wt: 172.906 g/mol
InChI Key: QAZNRGOQFVWCRP-UHFFFAOYSA-N
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Description

Praseodymium dioxide (PrO₂) is a rare earth oxide characterized by a fluorite crystal structure, similar to cerium dioxide (CeO₂). It exists in multiple stoichiometries due to the mixed oxidation states of praseodymium (Pr³⁺ and Pr⁴⁺), forming phases such as Pr₆O₁₁ and Pr₂O₃ . PrO₂ exhibits high dielectric constants (κ ~30), making it a candidate for replacing silicon dioxide (SiO₂) in high-κ gate dielectrics . Its applications span catalysis, optoelectronics, and ceramic stabilization, driven by its oxygen storage capacity and redox activity .

Properties

Molecular Formula

O2Pr-4

Molecular Weight

172.906 g/mol

IUPAC Name

oxygen(2-);praseodymium

InChI

InChI=1S/2O.Pr/q2*-2;

InChI Key

QAZNRGOQFVWCRP-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[Pr]

Origin of Product

United States

Scientific Research Applications

Materials Science

Permanent Magnets
Praseodymium is an essential component in the production of high-strength permanent magnets, particularly in neodymium-based magnets (NdFeB). These magnets are utilized in electric motors, generators, and various electronic devices. The incorporation of praseodymium enhances the magnetic properties and thermal stability of these magnets .

Glass and Ceramics
Praseodymium dioxide is widely used as a colorant in the glass and ceramics industry. It imparts a yellow-green hue to glass products, making it suitable for decorative applications and specialty glasses .

Catalysis

Praseodymium-based compounds serve as catalysts or catalyst supports in various chemical reactions. Notably, PrO₂ has shown promise in:

  • Oxidation and Hydrogenation Reactions : These reactions are crucial in petroleum refining and fine chemical synthesis.
  • Electrocatalytic Applications : Recent studies have demonstrated that nitrogen-doped carbon combined with praseodymium oxide enhances electroactivity for hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). The incorporation of carbon significantly improves electron transfer rates and catalytic efficiency .

Electronics

This compound functions as a dielectric material in electronic devices. Its high dielectric constant and low electrical conductivity make it suitable for use in capacitors, integrated circuits, and thin-film transistors. This property is essential for improving the performance and efficiency of electronic components .

Biomedical Research

Recent studies have explored the potential of praseodymium oxide nanoparticles in biomedical applications:

  • Tissue Engineering : Praseodymium oxide nanoparticles have been incorporated into collagen scaffolds to promote endothelial cell differentiation, enhancing angiogenesis for soft tissue regeneration. This application highlights the compound's potential to improve wound healing processes by creating a favorable microenvironment for cell proliferation .
  • Radiopharmaceuticals : The radioactive isotope praseodymium-142 has been studied for its use in cancer treatment. Water-dispersible nanosized praseodymium oxide has been proposed as a dual-function therapeutic agent, capable of delivering radiotherapy while also inducing autophagy in cancer cells .

Table 1: Summary of Applications

Application AreaDescriptionCase Study Reference
Permanent MagnetsEnhances magnetic properties in NdFeB magnets
Glass and CeramicsColorant for yellow-green hue in specialty glasses
CatalysisCatalysts for oxidation/hydrogenation; electrocatalytic properties
ElectronicsDielectric material for capacitors and integrated circuits
Biomedical ResearchTissue engineering; radiopharmaceuticals for cancer treatment

Comparison with Similar Compounds

Structural and Phase Behavior

Property PrO₂/Pr₆O₁₁ CeO₂ ZrO₂
Crystal Structure Fluorite (PrO₂), A-type hexagonal (Pr₂O₃) Fluorite Polymorphic (monoclinic, tetragonal, cubic)
Oxidation States Pr³⁺/Pr⁴⁺ (mixed) Ce⁴⁺ (primary) Zr⁴⁺
Phase Stability Multiple phases (PrO₂ to Pr₂O₃) with hysteresis Stable fluorite phase Stabilized with dopants (e.g., Y₂O₃, PrO₂)

Praseodymium oxides exhibit complex phase transitions under varying temperatures and oxygen pressures, forming ordered phases (e.g., Pr₇O₁₂, Pr₉O₁₆) and solid solutions . In contrast, CeO₂ maintains a stable fluorite structure, while ZrO₂ requires dopants like PrO₂ or In₂O₃ to stabilize its high-temperature cubic phase .

Dielectric and Electronic Properties

Property Pr₆O₁₁ CeO₂ SiO₂
Dielectric Constant (κ) ~30 ~26 ~3.9
Band Gap 3.5–4.0 eV (PrO₂) 3.0–3.2 eV 8.9 eV
Leakage Current Very low Moderate High at sub-10 nm

Pr₆O₁₁ outperforms SiO₂ and CeO₂ in κ value, making it suitable for advanced CMOS technology. Theoretical studies on ultrathin PrO₂ layers reveal promising optical properties, including high absorption coefficients and refractive indices, which exceed those of CeO₂ in optoelectronic applications .

Catalytic Performance in Methane Conversion
  • PrO₂-based Catalysts : Achieve 80–100% selectivity in ethane/ethylene synthesis from methane and CO₂ at 700–800°C .
  • CeO₂-based Catalysts : Primarily used for oxygen storage in automotive converters and methane oxidation, with lower activity in C–C coupling .

Praseodymium’s mixed valence enhances redox activity, enabling efficient oxygen mobility when doped into CeO₂ for syngas production . In contrast, ZrO₂-PrO₂ composites improve mechanical strength in ceramics (203 MPa bending strength) but lack catalytic versatility .

Thermal and Thermodynamic Stability

Property PrO₂/Pr₆O₁₁ CeO₂ ZrO₂
Phase Transition Hysteresis in Pr₉O₁₆ ⇌ Pr₇O₁₂ No phase transitions below 1000°C t-ZrO₂ → c-ZrO₂ at 2370°C
Oxygen Storage Moderate (Pr³⁺/Pr⁴⁺ redox) High (Ce³⁺/Ce⁴⁺) Low (requires dopants)

Praseodymium oxides show metastable phases and hysteresis, complicating high-temperature applications . CeO₂’s superior oxygen storage capacity makes it irreplaceable in catalysis, while ZrO₂’s stability relies on dopants like PrO₂ .

Preparation Methods

Calcination of Praseodymium Precursors

Calcination remains the most traditional and widely used method for synthesizing Pr6O11 nanoparticles and powders. It involves thermal decomposition of praseodymium salts or hydroxides in air at elevated temperatures.

  • Precursors:

    • Praseodymium nitrate hexahydrate (Pr(NO3)3·6H2O)
    • Praseodymium hydroxide (Pr(OH)3)
    • Organic precursors such as praseodymium acetate, oxalate, and malonate have also been reported.
  • Process:

    • Heating the precursor above 500 °C in air for several hours leads to the formation of crystalline Pr6O11.
    • The temperature and duration of calcination strongly influence particle size, morphology, and lattice parameters.
  • Outcomes:

    • Nanocrystalline domains typically around 10 nm in size.
    • Formation of cubic fluorite-like Pr6O11 phase confirmed by X-ray diffraction (XRD).
    • Particle morphology and size can be tuned by varying calcination parameters.

Sol-Gel Method

The sol-gel technique involves the hydrolysis and polycondensation of praseodymium salts in solution followed by gelation and subsequent calcination.

  • Typical reagents: Praseodymium nitrate combined with propylene oxide or other gelation agents.
  • Advantages:
    • Better control over homogeneity and particle size distribution.
    • Lower temperature processing compared to direct calcination.
  • Result: Nanostructured Pr6O11 powders with controlled morphology and crystallinity.

Citrate and Modified Pechini Methods

These are polymeric precursor methods that use citric acid or polymerizable complexes to chelate praseodymium ions, followed by thermal decomposition.

  • Process:

    • Formation of a polymeric resin from praseodymium nitrate and citric acid or ethylene glycol.
    • Calcination of the resin leads to oxide nanopowders.
  • Benefits:

    • Produces uniform nanoparticles with controlled stoichiometry.
    • Lower crystallization temperatures compared to solid-state methods.

Polyol-Based Synthesis

A relatively modern and scalable wet-chemical method where praseodymium nitrate is dissolved in diethylene glycol (DEG), followed by controlled addition of sodium hydroxide and heating.

  • Procedure:

    • Dissolution of Pr(NO3)3 in DEG at ~140 °C.
    • Addition of NaOH to precipitate praseodymium hydroxide intermediate.
    • Further heating at 180 °C for several hours.
    • Isolation of precipitate and calcination at 600 °C for 2 hours to form Pr6O11 nanoparticles.
  • Characteristics:

    • Produces spherical nanoparticles (~10 nm) aggregated into larger blocks (~118 nm).
    • Nanoparticles are easily dispersible in water.
    • Polycrystalline face-centered cubic phase confirmed by XRD and electron microscopy.

Comparative Table of Preparation Methods

Preparation Method Precursors Used Temperature Range (°C) Particle Size (nm) Advantages Disadvantages
Calcination Pr(NO3)3·6H2O, Pr(OH)3, organics 500–700 ~10 (nanocrystalline domains) Simple, scalable, well-established Less control on morphology
Sol-Gel Pr(NO3)3 + propylene oxide 300–600 (calcination) ~10 Good homogeneity, lower temp processing Complex process, gel handling
Citrate / Modified Pechini Pr(NO3)3 + citric acid/polymer 300–600 (calcination) ~10 Uniform particles, controlled stoichiometry Requires organic reagents, longer process
Polyol-Based Synthesis Pr(NO3)3 + diethylene glycol + NaOH 140–180 (reaction), 600 (calcination) ~10 (primary), ~118 (aggregates) Scalable, stable dispersions, controlled size Requires precise control of conditions

Research Discoveries and Observations

  • Nanostructure and Catalytic Activity:
    Nanostructured Pr6O11 synthesized by different methods consistently exhibit cubic fluorite-like structure with nanocrystalline domains around 10 nm. Catalytic activity, for example in CO oxidation, is influenced by synthesis method due to variations in oxygen ion mobility and surface carbonate species coverage. Maximum CO conversion (~95-96%) occurs around 550 °C regardless of preparation method, but moderate temperature activity varies slightly.

  • Effect of Synthesis Parameters:
    Calcination temperature and duration significantly affect particle morphology and lattice parameters. Lower calcination temperatures favor smaller particle sizes but may reduce crystallinity, while higher temperatures increase particle size and crystallinity.

  • Polyol Method Advantages:
    The polyol-based synthesis allows for stable, water-dispersible nanoparticles suitable for coating processes and porous material infiltration. The method provides a balance between particle size control and scalability.

  • Mixed Valency Role: The coexistence of Pr(III) and Pr(IV) in Pr6O11 is critical for its catalytic properties, especially in redox reactions like oxidative coupling of methane. The synthesis method influences the ratio and distribution of these valence states.

Q & A

Q. What are the standard laboratory methods for synthesizing praseodymium dioxide (PrO₂)?

PrO₂ is synthesized via controlled thermal decomposition of precursors like Pr(OH)₃ or Pr₂(CO₃)₃ under oxygen-rich conditions. Hydrothermal methods using nitric acid as a mineralizer (600–900°C, 3.1 kbar) yield single crystals . Electrochemical routes (e.g., base generation with Pr(NO₃)₃ and H₂O₂) produce hydroxide intermediates, which are sintered to PrO₂ . Phase purity requires inert atmospheres to prevent oxygen loss or hydration .

Q. How does X-ray diffraction (XRD) distinguish between praseodymium oxide phases (e.g., PrO₂ vs. Pr₆O₁₁)?

XRD identifies crystalline phases by comparing lattice parameters. PrO₂ has a fluorite structure (Fm-3m space group, a = 5.39 Å), while Pr₆O₁₁ adopts a cubic fluorite-like lattice with oxygen vacancies. Minor phases like Pr₂O₃ (hexagonal) are distinguished via peak splitting and intensity ratios. Oxygen non-stoichiometry in intermediate phases (e.g., PrₙO₂ₙ₋₂) is resolved through Rietveld refinement .

Q. What thermal analysis techniques are critical for studying phase transitions in praseodymium oxides?

Differential Thermal Analysis (DTA) detects endo/exothermic events during heating (e.g., Pr₆O₁₁ decomposition at 1327°C). Thermogravimetric Analysis (TGA) quantifies mass losses from hydroxide/carbonate decomposition. Coupled with controlled-atmosphere furnaces, these methods map phase stability under varying pO₂ .

Advanced Research Questions

Q. How can experimental contradictions in praseodymium oxide phase stability be resolved?

Discrepancies arise from differing oxygen partial pressures (pO₂) and cooling rates. In-situ XRD under controlled pO₂ (0–1 atm) confirms PrO₂ is metastable at room temperature, favoring Pr₆O₁₁ in air . Isothermal annealing at 400–800°C with rapid quenching preserves high-temperature phases (e.g., PrO₂), while slow cooling promotes Pr₆O₁₁ .

Q. What methodologies quantify oxygen non-stoichiometry in praseodymium oxide systems?

Oxygen content is determined via:

  • WD-XRF : Measures Pr/O ratios in bulk samples.
  • Elemental analyzers : Combustion-based TC-436 systems for oxygen quantification (±0.1 wt%).
  • Redox titrations : Iodometric methods track oxygen vacancy concentrations in non-stoichiometric phases .

Q. How do synthesis precursors influence the final phase and morphology of praseodymium oxides?

Nitrate precursors (Pr(NO₃)₃) favor Pr₆O₁₁ due to residual oxygen, while carbonate precursors (Pr₂(CO₃)₃) decompose to PrO₂ under high pO₂ . Morphology control is achieved via surfactants (e.g., PEG-6000), yielding nanocrystalline Pr₆O₁₁ with 10–30 nm domains .

Q. What strategies optimize nanostructured PrO₂ for catalytic applications (e.g., CO oxidation)?

Sol-gel methods with propylene oxide yield mesoporous PrO₂ (surface area >50 m²/g). Platinum doping (1.4 wt%) enhances reducibility via Ce³⁺/Pr³⁺ ↔ Ce⁴⁺/Pr⁴⁺ cycles, improving methane activation . In-situ FTIR tracks carbonate intermediates during catalysis .

Q. How is oxygen mobility quantified in praseodymium oxide lattices?

Isotopic exchange (¹⁸O₂ tracer) with Secondary Ion Mass Spectrometry (SIMS) measures oxygen diffusion coefficients. Electrical conductivity relaxation (ECR) under varying pO₂ calculates ionic transference numbers, revealing PrO₂ exhibits higher oxygen mobility than Pr₆O₁₁ .

Methodological Tables

Table 1: Key Synthesis Parameters for Praseodymium Oxides

MethodPrecursorTemperature (°C)AtmosphereFinal PhaseReference ID
HydrothermalPr(NO₃)₃ + HNO₃600–900O₂-richPrO₂
Thermal DecompositionPr(OH)₃1400InertPr₆O₁₁
Sol-GelPr(NO₃)₃ + PEG500–800AirPr₆O₁₁

Table 2: Analytical Techniques for Phase Characterization

TechniqueApplicationDetection LimitReference ID
XRDCrystallographic phase identification2 wt%
TGA-DTADecomposition kinetics±0.5% mass loss
XPSSurface oxidation states (Pr³⁺/Pr⁴⁺)0.1 at%

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